molecular formula C11H9N3O4 B2712721 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 514801-08-2

4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B2712721
CAS No.: 514801-08-2
M. Wt: 247.21
InChI Key: RXZUBSJMBVABMA-UHFFFAOYSA-N
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Description

4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a chemical compound with the molecular formula C11H9N3O4 and a molecular weight of 247.21 g/mol . It is characterized by the presence of a benzoic acid moiety linked to a pyrazole ring substituted with a nitro group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the reaction of 4-nitro-1H-pyrazole with benzyl bromide under basic conditions to form the intermediate 4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzyl bromide. This intermediate is then subjected to hydrolysis to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid.

    Substitution: Various substituted benzoic acids depending on the electrophile used.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding to proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid
  • 4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid
  • 4-[(4-Methyl-1H-pyrazol-1-yl)methyl]benzoic acid

Uniqueness

4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring electron-withdrawing groups and in studies involving nitro group reductions .

Properties

IUPAC Name

4-[(4-nitropyrazol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-11(16)9-3-1-8(2-4-9)6-13-7-10(5-12-13)14(17)18/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZUBSJMBVABMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514801-08-2
Record name 4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
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